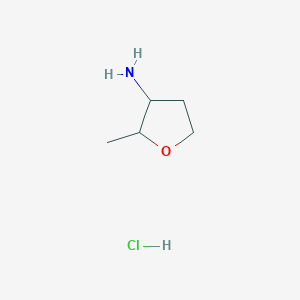

2-Methyloxolan-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyloxolan-3-amine hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl. It is also known by its IUPAC name, (2S,3S)-2-methyltetrahydrofuran-3-amine hydrochloride . This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyloxolan-3-amine hydrochloride typically involves the reaction of 2-methyloxolane with ammonia or an amine under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyloxolan-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions may produce various substituted derivatives .

Scientific Research Applications

2-Methyloxolan-3-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyloxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it useful in the synthesis of more complex molecules and in various biochemical processes .

Comparison with Similar Compounds

2-Methyloxolan-3-amine hydrochloride can be compared with other similar compounds, such as:

2-Methyloxolane: A related compound used as a solvent and in organic synthesis.

Methoxylamine hydrochloride: Another amine compound with similar chemical properties and applications.

N-Methyloxolan-3-amine: A structurally similar compound with different functional groups and reactivity.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields of research and industry.

Biological Activity

2-Methyloxolan-3-amine hydrochloride, also known as (2S,3S)-2-methyloxolan-3-amine; hydrochloride, is a chiral organic compound characterized by its oxolane structure with an amine functional group. The compound's unique stereochemistry and functional groups contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features:

- Oxolane Ring : A five-membered cyclic ether.

- Amine Group : Located at the 3-position of the oxolane ring.

- Methyl Group : Positioned at the 2-position, influencing its interaction with biological targets.

The hydrochloride salt form enhances solubility and stability, which is crucial for its pharmacological applications.

The biological activity of this compound can be attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may act as either an inhibitor or an activator, depending on the specific biological context. This dual functionality allows it to modulate various biochemical pathways effectively.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays have shown its effectiveness against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using a microtiter plate method, revealing that the compound inhibits microbial growth at concentrations comparable to established antibiotics like gentamicin and fluconazole .

| Microbial Strain | MIC (µg/mL) | Reference Agent | MIC (µg/mL) |

|---|---|---|---|

| E. coli | 32 | Gentamicin | 16 |

| S. aureus | 16 | Gentamicin | 8 |

| C. albicans | 64 | Fluconazole | 32 |

Neuropharmacological Effects

In addition to antimicrobial activity, this compound has been investigated for its neuropharmacological effects. It has shown potential as an inhibitor of GABA transporters, which play a critical role in neurotransmission. In rodent models of neuropathic pain, the compound demonstrated antinociceptive properties without inducing significant motor deficits, indicating a favorable safety profile .

Computational Studies

Computational modeling techniques such as molecular docking have been employed to predict the interaction of this compound with biological targets. These studies suggest that the compound binds effectively to specific receptors involved in pain modulation and microbial resistance, providing insights into its therapeutic potential.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited growth at low concentrations, suggesting its potential as a new antimicrobial agent.

- Neuropathic Pain Model : In a controlled experiment involving diabetic rats, treatment with this compound resulted in reduced pain sensitivity without affecting motor coordination, highlighting its therapeutic promise in managing neuropathic pain conditions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyloxolan-3-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclization or functionalization of oxolane precursors. For example, oxolane derivatives can be modified via nucleophilic substitution or reductive amination. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield. Acidic conditions (HCl) are often used to stabilize the amine as a hydrochloride salt, enhancing crystallinity and purity . Key steps include:

- Step 1 : Preparation of oxolane intermediates with methyl and amine groups.

- Step 2 : Salt formation using hydrochloric acid.

- Step 3 : Purification via recrystallization or column chromatography.

Q. What techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm methyl group position (δ∼1.2–1.5 ppm for CH3) and amine proton environment (δ∼2.8–3.5 ppm) .

- Infrared Spectroscopy (IR) : Peaks at ~3200–3400 cm−1 (N-H stretch) and ~1100 cm−1 (C-O-C in oxolane) .

- X-ray Crystallography : To resolve stereochemistry and hydrogen-bonding patterns in the solid state.

Q. How does the hydrochloride salt form affect solubility and stability during storage?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility compared to the free base due to ionic interactions. Solubility testing in water, DMSO, and ethanol is recommended under controlled pH (4–6) to avoid decomposition. Stability studies should monitor degradation at 25°C and 40°C (accelerated conditions) via HPLC, with attention to moisture-sensitive amine groups .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., receptor binding vs. enzyme inhibition) be resolved?

- Methodological Answer : Discrepancies often arise from assay specificity or impurity interference. Strategies include:

- Comparative Assays : Parallel testing using receptor-binding assays (e.g., radioligand displacement) and enzyme activity assays (e.g., fluorogenic substrates) under identical buffer conditions .

- Purity Validation : Ensure >95% purity via LC-MS and control for residual solvents or byproducts.

- Computational Modeling : Docking studies to predict binding modes with receptors (e.g., GPCRs) vs. catalytic sites of enzymes (e.g., kinases) .

Q. What strategies optimize synthesis yield and scalability for this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for reductive amination steps to reduce side reactions.

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from hours to minutes .

- Design of Experiments (DoE) : Multivariate analysis to optimize temperature, stoichiometry, and solvent ratios.

Q. How to design experiments probing interactions between this compound and biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd) for enzyme interactions .

- Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning.

Q. Safety and Handling

Q. What precautions are critical when handling this compound in biological assays?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in fume hoods to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

2-methyloxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-4-5(6)2-3-7-4;/h4-5H,2-3,6H2,1H3;1H |

InChI Key |

BIDHTLIFGLSEPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(CCO1)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.